molecular formula C18H12O6S B12791771 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione CAS No. 71349-39-8

3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione

Cat. No.: B12791771
CAS No.: 71349-39-8
M. Wt: 356.4 g/mol
InChI Key: ZQABGRVSSJABMF-UHFFFAOYSA-N
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Description

3,10,22,23-tetraoxa-17-thiatetracyclo[1721112,1504,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10,22,23-tetraoxa-17-thiatetracyclo[1721112,1504,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione is unique due to its specific tetracyclic structure and the presence of multiple oxygen and sulfur atoms

Properties

CAS No.

71349-39-8

Molecular Formula

C18H12O6S

Molecular Weight

356.4 g/mol

IUPAC Name

3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione

InChI

InChI=1S/C18H12O6S/c19-17-15-7-5-11(21-15)9-25-10-12-6-8-16(22-12)18(20)24-14-4-2-1-3-13(14)23-17/h1-8H,9-10H2

InChI Key

ZQABGRVSSJABMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(O2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(O4)CS1

Origin of Product

United States

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